2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Coordination Chemistry and Sensing Applications
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives have been explored in coordination chemistry and as ligands for constructing complex structures. For example, derivatives similar to 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been utilized as versatile terpyridine analogues. These compounds have been instrumental in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electrochemical and Electrochromic Properties
Derivatives of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine have shown significant electrochemical and electrochromic properties. A study on 3-pyridinyl and 1,10-phenanthroline bearing poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives has highlighted their potential in developing electrically conductive and electrochromic materials. These materials exhibit fast optical switching times, making them suitable for various electronic and optoelectronic applications (Hwang et al., 2010).
Fluorescent Chemosensors
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives have been employed as fluorescent chemosensors for metal ions, demonstrating high selectivity and sensitivity. For instance, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for detecting Fe3+/Fe2+ ions with high selectivity in living cells, showcasing their applicability in biological and environmental monitoring (Maity et al., 2018).
Organic Electronic Devices
The improved synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been documented, revealing their promising dye properties for organic electronic devices. These compounds, synthesized through a catalyzed multicomponent reaction, exhibit versatile optoelectronic properties suitable for application in organic electronics, indicating the broad applicability of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives in material science (Martins et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAMXHJEHUNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646639 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1000342-87-9 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.